periconicin B

Übersicht

Beschreibung

Periconicin B is a fusicoccane diterpene isolated from the endophytic fungus Periconia atropurpurea, associated with Xylopia aromatica . This compound has garnered significant interest due to its potent cytotoxic activity against various mammalian cell lines, making it a promising candidate for anticancer research .

Wirkmechanismus

Target of Action

Periconicin B, a compound isolated from the endophytic fungus Periconia atropurpurea, has been found to exhibit potent cytotoxic activity against two mammalian cell lines: HeLa (cervical cancer) and CHO (Chinese hamster ovary) cells . These cell lines are the primary targets of this compound.

Mode of Action

It has been observed that this compound decreases the cell viability of hela and cho cells . This suggests that this compound may interact with cellular components or processes essential for cell survival, leading to cell death.

Biochemical Pathways

Given its cytotoxic effects on hela and cho cells, it is likely that this compound interferes with key cellular processes such as dna replication, protein synthesis, or cell division .

Result of Action

This compound has been shown to decrease the viability of HeLa and CHO cells, indicating a cytotoxic effect . This suggests that this compound could potentially be used as an anticancer agent, particularly against cervical cancer and cancers that show similar sensitivity to this compound.

Biochemische Analyse

Biochemical Properties

Periconicin B plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to inhibit the growth of certain fungal pathogens, such as Candida albicans, Trichophyton mentagrophytes, and Trichophyton rubrum . The nature of these interactions involves the binding of this compound to specific fungal enzymes, thereby inhibiting their activity and preventing fungal growth. Additionally, this compound has shown effects on plant growth by inhibiting hypocotyl elongation and root growth at higher concentrations, while promoting root growth at lower concentrations .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, this compound disrupts normal cellular functions by inhibiting key enzymes involved in cell wall synthesis and energy production . This leads to impaired cell growth and eventual cell death. In plant cells, this compound affects cell signaling pathways related to growth regulation, resulting in altered gene expression and changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. In fungal cells, this compound binds to enzymes involved in cell wall synthesis, inhibiting their activity and preventing the formation of essential cell wall components . This inhibition leads to weakened cell walls and increased susceptibility to environmental stress. Additionally, this compound may interact with other cellular proteins, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged inhibition of fungal growth . Degradation of this compound over time can reduce its effectiveness, highlighting the importance of maintaining optimal conditions for its use in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit fungal growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to liver and kidney tissues . These findings suggest that careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. In fungal cells, this compound inhibits enzymes involved in cell wall synthesis and energy production, leading to disrupted metabolic flux and altered metabolite levels . Additionally, this compound may affect the activity of other metabolic enzymes, further influencing cellular metabolism and growth .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, allowing it to reach its target sites within the cell . Once inside the cell, this compound can accumulate in specific compartments, such as the cell wall or cytoplasm, where it exerts its inhibitory effects on fungal growth .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound is directed to specific compartments within the cell, such as the cell wall or cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation or glycosylation, may also play a role in directing this compound to its target sites and regulating its activity .

Vorbereitungsmethoden

Periconicin B is typically isolated from the endophytic fungus Periconia atropurpurea. The isolation process involves culturing the fungus, followed by extraction and purification using chromatographic techniques . The synthetic routes and reaction conditions for this compound are not extensively documented, indicating that most research relies on natural extraction methods.

Analyse Chemischer Reaktionen

Periconicin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Periconicin B is a member of the fusicoccane family of diterpenes and is derived from the fungus Periconia minutissima, an endophytic fungus found within the inner bark of the Korean Yew tree (Taxus cuspidata) . It exhibits antimicrobial activity against a range of bacteria .

Discovery and Isolation

this compound, along with Periconicin A, was first isolated from cultures of Periconia minutissima OBW-15 . The isolation process involved separating two antibiotic substances from the fungal culture, followed by structural analysis using NMR, MS, and IR techniques to identify them as fusicoccane diterpenoids .

Structure Elucidation

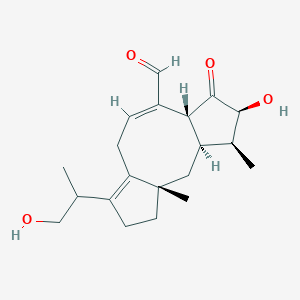

this compound shares a similar carbon structure with fusicoccin, featuring a dicyclopenta[a,d]cyclooctane ring system . This ring system is characteristic of fusicoccanes, initially found in the phytopathogenic fungus Fusicoccum amygdali .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against several bacterial strains.

This compound, however, has a modest antibacterial activity against the same bacterial strains with MICs (Minimum Inhibitory Concentrations) in the range of 25–50 μg/mL . Periconicin A was found to be a more potent anti-microbial agent than this compound against B. subtilis, Klebsiella pneumoniae, and the opportunistic human pathogen Proteus vulgaris .

Potential Therapeutic Applications

Due to its antimicrobial properties, this compound holds potential in treating infectious diseases caused by susceptible microorganisms . These include:

Vergleich Mit ähnlichen Verbindungen

Similar compounds include periconicin A, which acts as an antimicrobial agent, and pericochlorosin B, which possesses anti-human immunodeficiency virus properties . Compared to these compounds, periconicin B stands out due to its potent cytotoxic activity against cancer cell lines, making it a unique and valuable compound for anticancer research .

Conclusion

This compound is a promising compound with significant potential in anticancer and antimicrobial research. Its unique chemical structure and potent biological activities make it a valuable target for further investigation and development. As research continues, this compound may pave the way for new therapeutic approaches in the treatment of cancer and infectious diseases.

Biologische Aktivität

Periconicin B is a fusicoccane diterpene isolated from the endophytic fungus Periconia sp., known for its diverse biological activities, particularly in the realms of antimicrobial and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a complex tetracyclic structure derived from geranylgeranyl diphosphate (GGDP). Its structure was elucidated using advanced spectroscopic techniques, including NMR and mass spectrometry, confirming its classification as a fusicoccane diterpene .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. The Minimum Inhibitory Concentration (MIC) values for several bacteria and fungi have been documented, showcasing its effectiveness in inhibiting microbial growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Bacillus cereus | 6.25 |

| Escherichia coli | 50 |

| Candida albicans | 12.5 |

| Trichophyton mentagrophytes | 25 |

These results indicate that this compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains .

Cytotoxic Effects

Research has highlighted the cytotoxic potential of this compound against various cancer cell lines. A notable study reported that it exhibited potent cytotoxicity against HeLa cells (cervical cancer) with an IC50 value indicating effective inhibition of cell proliferation.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The compound's mechanism appears to involve induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated .

Case Studies

- Study on Anticancer Activity : A study conducted on the effects of this compound on HeLa cells demonstrated significant apoptosis induction, with morphological changes observed under microscopy. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptotic changes .

- Antimicrobial Efficacy : In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound showed comparable efficacy to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Eigenschaften

IUPAC Name |

(1S,3R,4S,5S,7R,8E)-5-hydroxy-12-(1-hydroxypropan-2-yl)-1,4-dimethyl-6-oxotricyclo[9.3.0.03,7]tetradeca-8,11-diene-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-11(9-21)14-6-7-20(3)8-15-12(2)18(23)19(24)17(15)13(10-22)4-5-16(14)20/h4,10-12,15,17-18,21,23H,5-9H2,1-3H3/b13-4-/t11?,12-,15+,17-,18-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSSXIGJWWQDCU-MQXYCBHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3(CCC(=C3CC=C(C2C(=O)C1O)C=O)C(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2C[C@@]3(CCC(=C3C/C=C(\[C@@H]2C(=O)[C@H]1O)/C=O)C(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.